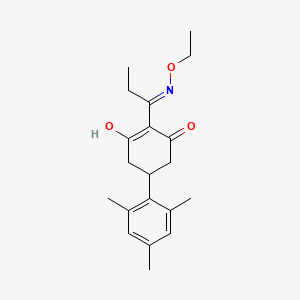
Splendor
概述
描述
Splendor is a cyclohexanedione herbicide primarily used for the control of gramineous weeds in wheat production. It is a systemic herbicide that exhibits quick absorption by plant leaves after application and translocation in the phloem to new growing points, causing weed whitening . This compound is particularly effective against wild oats, green foxtail, yellow foxtail, annual ryegrass, and Persian darnel .
科学研究应用
Splendor has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cyclohexanedione herbicides.
Biology: Researchers study its effects on plant physiology and its mechanism of action in controlling weed growth.
Medicine: While primarily an herbicide, its chemical structure provides insights into designing similar compounds for medical applications.
Industry: This compound is used in agricultural practices to enhance crop yield by controlling weed growth
作用机制
Tralkoxydim, also known as Splendor or Achieve, is a cyclohexanedione herbicide . It is used to control wild oats, green foxtail, yellow foxtail, annual ryegrass (Italian), and Persian darnel in wheat and barley .
Target of Action
The primary target of Tralkoxydim is the acetyl coA carboxylase enzyme . This enzyme plays a crucial role in the biosynthesis of fatty acids, which are essential components of the cell membrane in plants.
Mode of Action
Tralkoxydim acts as an inhibitor of the acetyl coA carboxylase enzyme . By inhibiting this enzyme, Tralkoxydim disrupts the synthesis of fatty acids, leading to impaired cell membrane formation and ultimately, plant death .
Biochemical Pathways
The affected pathway is the fatty acid biosynthesis pathway. The inhibition of acetyl coA carboxylase disrupts this pathway, preventing the formation of essential fatty acids. This leads to a downstream effect of impaired cell membrane formation, which is crucial for the survival and growth of the plant .
Result of Action
The result of Tralkoxydim’s action is the death of the targeted plants. By inhibiting the acetyl coA carboxylase enzyme and disrupting fatty acid biosynthesis, Tralkoxydim impairs cell membrane formation, leading to the death of the plant .
生化分析
Biochemical Properties
Tralkoxydim interacts with the Acetyl CoA carboxylase (ACCase) enzyme, disrupting fatty acid biosynthesis and lipid formation . The nature of these interactions involves the inhibition of the ACCase enzyme, which plays a crucial role in lipid biosynthesis .
Cellular Effects
The primary cellular effect of Tralkoxydim is the disruption of lipid biosynthesis, which can significantly impact cell function . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism, particularly in plants where it is primarily used.
Molecular Mechanism
Tralkoxydim exerts its effects at the molecular level by inhibiting the ACCase enzyme . This inhibition disrupts the biosynthesis of fatty acids and lipids, leading to the death of the plant cells it targets .
Temporal Effects in Laboratory Settings
In laboratory settings, Tralkoxydim has been observed to degrade over time . The degradation half-life of Tralkoxydim in soil under aerobic conditions was found to be between 5.1 and 7.9 days . Under anaerobic and flooding conditions, half-life values were between 6.2 and 19.8 days .
Metabolic Pathways
Tralkoxydim is involved in the metabolic pathway of lipid biosynthesis . It interacts with the ACCase enzyme, disrupting the normal flow of this pathway .
Transport and Distribution
Tralkoxydim is absorbed by plant leaves and translocated in the phloem to new growing points . This indicates that it is transported and distributed within the cells and tissues of the plants it is applied to .
Subcellular Localization
The subcellular localization of Tralkoxydim is not explicitly known. Given its mode of action, it can be inferred that it localizes to areas of the cell involved in lipid biosynthesis, such as the cytoplasm where the ACCase enzyme typically resides .
准备方法
Splendor can be synthesized through various methods. One common synthetic route involves the reaction of trimethylbenzaldehyde with ethoxyamine hydrochloride to form an oxime intermediate. This intermediate is then subjected to cyclization and subsequent reactions to yield tralkoxydim . Industrial production methods focus on optimizing reaction conditions to achieve high yield and purity while minimizing by-products .
化学反应分析
Splendor undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert tralkoxydim into different reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Splendor is unique among cyclohexanedione herbicides due to its specific structure and mode of action. Similar compounds include:
Sethoxydim: Another cyclohexanedione herbicide with a similar mechanism of action but different chemical structure.
Clethodim: A related herbicide that also targets ACCase but has distinct chemical properties.
Cycloxydim: Shares structural similarities with tralkoxydim but differs in its application and effectiveness.
This compound’s uniqueness lies in its rapid absorption and translocation within plants, making it highly effective against specific weed species .
属性
CAS 编号 |
87820-88-0 |
|---|---|
分子式 |
C20H27NO3 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
2-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C20H27NO3/c1-6-16(21-24-7-2)20-17(22)10-15(11-18(20)23)19-13(4)8-12(3)9-14(19)5/h8-9,15,22H,6-7,10-11H2,1-5H3/b21-16- |
InChI 键 |
DQFPEYARZIQXRM-PGMHBOJBSA-N |
杂质 |
Technical material is 95% pure |
SMILES |
CCC(=NOCC)C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O |
手性 SMILES |
CC/C(=N/OCC)/C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O |
规范 SMILES |
CCC(=NOCC)C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O |
外观 |
Solid powder |
颜色/形态 |
Off white to pale pink solid Colorless solid |
密度 |
1.16 g/cu cm (dry); 1.13 g/cu cm (wet) |
熔点 |
106 °C MP: 99-104 °C /Technical/ |
物理描述 |
White solid; [Merck Index] Colorless or off-white to light pink solid; [HSDB] |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
In organic solvents at 24 °C (g/l): methanol = 25, acetone = 89, toluene = 213, hexane = 18, ethyl acetate = 100, dichloromethane = >500 In water (20 °C) = 5 mg/l (pH 5), 6.7 mg/l (pH 6.5), 9800 mg/l (pH 9) |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Splendor; Tralkoxydim; Tralkoxydime |
蒸汽压力 |
2.78X10-9 mm Hg @ 20 °C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
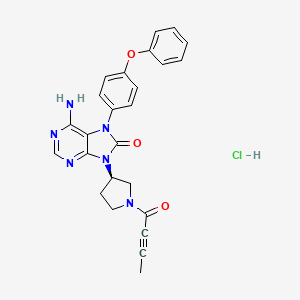
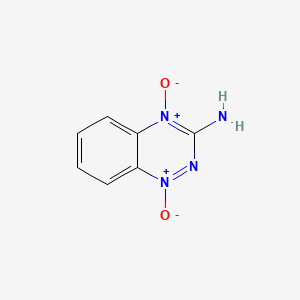
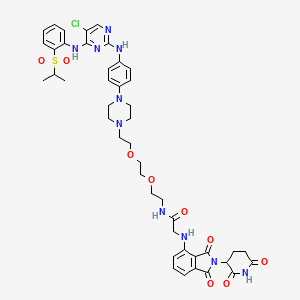
![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide](/img/structure/B611387.png)
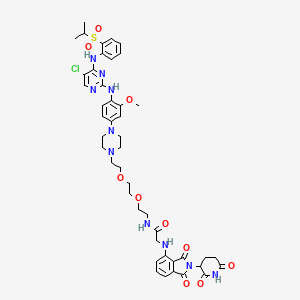
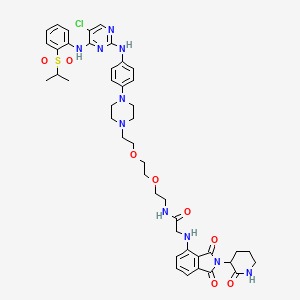
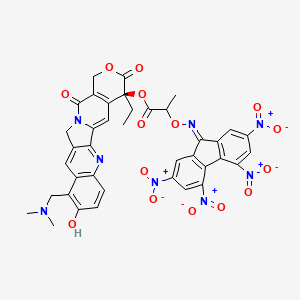
![(4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide](/img/structure/B611393.png)
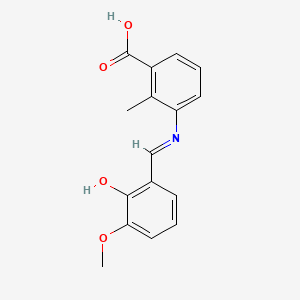

![sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate](/img/structure/B611400.png)


